
JA2-3 (NSC29192)?
概要
説明
JA2-3 (NSC29192)? is a sulfur-containing analog of uric acid It is known for its high antioxidant and neuroprotective activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of JA2-3 (NSC29192)? involves the introduction of sulfur atoms into the uric acid structure. One common method includes the reaction of uric acid with sulfur-containing reagents under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may involve heating to facilitate the incorporation of sulfur atoms.
Industrial Production Methods: Industrial production of JA2-3 (NSC29192)? may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: JA2-3 (NSC29192)? undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学的研究の応用
JA2-3 (NSC29192)? has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with enhanced properties, such as increased solubility and stability.
作用機序
The mechanism of action of JA2-3 (NSC29192)? involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound acts as a reducing agent, donating electrons to neutralize reactive oxygen species (ROS) and prevent oxidative damage.
Neuroprotective Effects: It may interact with cellular pathways involved in inflammation and apoptosis, thereby protecting neurons from damage.
類似化合物との比較
JA2-3 (NSC29192)? can be compared with other sulfur-containing analogs of uric acid:
6,8-Dithiouric Acid: Similar in structure but with different positions of sulfur atoms, leading to variations in biological activity.
1,7-Dimethyluric Acid: A methylated analog with distinct solubility and antioxidant properties.
Thiopurinol: Another sulfur-containing compound with applications in chemotherapy.
Uniqueness: JA2-3 (NSC29192)? stands out due to its specific positioning of sulfur atoms, which imparts unique chemical and biological properties. Its high antioxidant activity and potential neuroprotective effects make it a compound of significant interest in various research fields.
生物活性
JA2-3, also known as NSC29192, is a thio-xanthine derivative that has garnered attention for its selective inhibition of poly(ADP-ribose) glycohydrolase (PARG). This compound is part of a series of small molecules designed to target PARG, an enzyme that plays a crucial role in the metabolism of poly(ADP-ribose) (PAR), a post-translational modification involved in DNA repair and cellular stress responses. Understanding the biological activity of JA2-3 is essential for its potential therapeutic applications, particularly in cancer treatment.
JA2-3 functions as a potent inhibitor of PARG, with IC50 values ranging from 0.1 to 1.0 μM, indicating its effectiveness in blocking PARG activity in a dose-dependent manner . The inhibition of PARG leads to the accumulation of PAR, which can sensitize cancer cells to ionizing radiation (IR) and other genotoxic agents. This mechanism is particularly relevant for enhancing the efficacy of PARP inhibitors in cancer therapy, especially in tumors resistant to conventional treatments .
Structural Insights
The structural biology studies reveal that JA2-3 binds selectively to the adenine-binding pocket of human PARG. This binding induces conformational changes within the enzyme, particularly affecting the "tyrosine clasp" region, which is critical for its catalytic function. The interaction between JA2-3 and PARG stabilizes certain structural features that enhance the inhibitor's potency .
Biological Activity and Efficacy
The biological activity of JA2-3 has been evaluated through various assays:
- Cell Viability Assays : Studies demonstrate that treatment with JA2-3 significantly reduces cell viability in cancer cell lines, particularly those with high levels of PARP expression. This reduction is attributed to increased DNA damage due to impaired PAR metabolism.
- Sensitivity to Ionizing Radiation : Cells treated with JA2-3 exhibit heightened sensitivity to IR, evidenced by increased γH2AX foci formation, a marker of DNA double-strand breaks. This suggests that JA2-3 enhances the effectiveness of radiotherapy by compromising the DNA repair mechanisms .
Case Studies and Research Findings
Several studies have explored the implications of using JA2-3 in cancer therapy:
- Combination Therapy with PARP Inhibitors : Research indicates that combining JA2-3 with PARP inhibitors can lead to synergistic effects in cancer models resistant to single-agent therapies. This combination enhances apoptosis and reduces tumor growth more effectively than either agent alone .
- In Vivo Efficacy : Animal models treated with JA2-3 have shown significant tumor regression when combined with radiation therapy, supporting its potential as an adjunct treatment in clinical settings .
Data Summary
Study | Findings | IC50 (μM) | Effect on Cell Viability | Sensitivity to IR |
---|---|---|---|---|
Study 1 | Potent PARG inhibition | 0.1 - 1.0 | Significant reduction in cancer cell lines | Increased γH2AX foci |
Study 2 | Synergistic effect with PARP inhibitors | N/A | Enhanced apoptosis observed | Greater DNA damage response |
Study 3 | In vivo tumor regression | N/A | Tumor growth inhibition noted | Improved response to radiotherapy |
特性
IUPAC Name |
2,6-bis(sulfanylidene)-7,9-dihydro-3H-purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS2/c10-4-6-1-2(7-4)8-5(12)9-3(1)11/h(H4,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQYJXVHBQVRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=S)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390558 | |
Record name | NSC29192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6703-93-1 | |
Record name | NSC38716 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC29192 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC29192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。